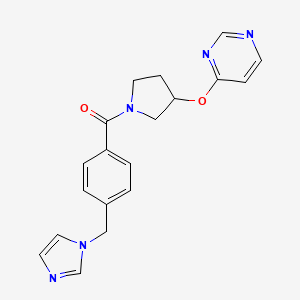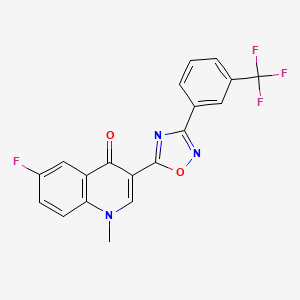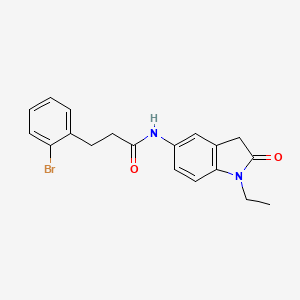![molecular formula C13H17NO3 B2409700 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid CAS No. 33214-72-1](/img/structure/B2409700.png)
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions such as arthritis, menstrual cramps, and acute pain. Celecoxib is a COX-2 inhibitor, which means it selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain.
Wirkmechanismus
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. This compound has also been shown to reduce the levels of vascular endothelial growth factor (VEGF), which is involved in the growth and spread of cancer cells. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid is its selectivity for COX-2 enzyme, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. This compound also has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. However, one of the limitations of this compound is its potential for cardiovascular side effects, which has led to its limited use in certain patient populations.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid. One potential direction is the development of new COX-2 inhibitors with improved selectivity and safety profiles. Another direction is the investigation of the potential role of this compound in the prevention and treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound and to identify potential biomarkers for monitoring its therapeutic effects.
Synthesemethoden
The synthesis of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid involves the reaction of 4-bromoaniline with 2-dimethylaminoethyl acrylate in the presence of a palladium catalyst to form 4-(dimethylamino)-2-styrylbenzene-1-bromide. This intermediate compound is then reacted with methyl 3-methylbut-2-enoate in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential role in the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-acetamidophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)14-11-6-4-10(5-7-11)13(2,3)8-12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFTMSMFHHGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)


![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)



![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)